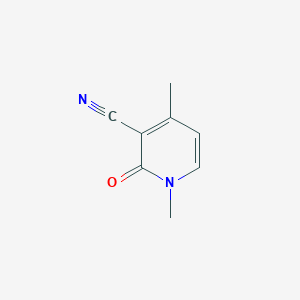

1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Descripción general

Descripción

1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound belonging to the pyridine family It is characterized by the presence of a pyridine ring substituted with two methyl groups, a carbonitrile group, and a keto group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through the reaction of acetylacetone with cyanoacetamide. The reaction typically involves the use of a base such as sodium ethoxide in ethanol, followed by heating under reflux conditions . The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Substitution Reactions

The nitrile and carbonyl groups facilitate nucleophilic and electrophilic substitutions:

a. Thiolation

Treatment with phosphorus pentasulfide (P₂S₅) in dry toluene under reflux replaces the carbonyl oxygen with sulfur, yielding 2-thioxo derivatives . Subsequent reactions with thiourea further modify the thione group.

b. Hydrazine Substitution

Reaction with hydrazine hydrate replaces the carbonyl oxygen with a hydrazinyl group, forming 2-hydrazinylpyridine-3-carbonitrile intermediates. These intermediates undergo cyclization in ethanol with glacial acetic acid to produce triazolopyridine derivatives (e.g., triazolo[4,3-a]pyridines) .

Reaction Table: Substitution Pathways

Oxidation and Reduction

a. Nitrile Reduction

The nitrile group (-C≡N) is reduced to a primary amine (-CH₂NH₂) using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd).

b. Methyl Group Oxidation

Methyl substituents are oxidized to carboxylic acids (-COOH) using potassium permanganate (KMnO₄) under acidic conditions.

Reaction Table: Redox Transformations

| Functional Group | Reagent/Conditions | Product |

|---|---|---|

| -C≡N | LiAlH₄, THF, 0°C → RT | -CH₂NH₂ (Primary amine) |

| -CH₃ | KMnO₄, H₂SO₄, Δ | -COOH (Carboxylic acid) |

Cyclization and Ring Expansion

a. Isoquinoline Formation

Under acidic conditions, the pyridone ring undergoes cyclization with aromatic aldehydes to form isoquinoline derivatives .

b. Pyridazine Synthesis

Reaction with malononitrile in the presence of piperazine catalyst yields pyridazinecarbonitriles, expanding the six-membered ring into fused bicyclic systems .

Example Reaction Pathway

1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile → Cyclization with benzaldehyde → 8-Cyano-7-methylisoquinoline .

Halogenation

Electrophilic bromination at the C5 position occurs using bromine (Br₂) in acetic acid, producing 5-bromo derivatives. These serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

Key Data

-

Product : 5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

-

Conditions : Br₂, CH₃COOH, 50°C, 4h

-

Yield : 85% (isolated via recrystallization)

Nucleophilic Additions

a. Alkoxylation

The carbonyl oxygen reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form alkoxy-substituted pyridines, enhancing solubility for biological testing .

b. Amination

Primary amines (e.g., methylamine) undergo nucleophilic attack at the nitrile group, forming amidine derivatives with potential PDE3A inhibitory activity .

Spectroscopic Characterization

Critical data for reaction monitoring:

Industrial and Pharmacological Relevance

-

Anticancer Agents : Triazolopyridine derivatives show selective cytotoxicity against breast MCF7 cells (LC₅₀ ≈ 14–19 µM) .

-

Antioxidants : Alkoxy derivatives exhibit radical scavenging in DPPH assays (IC₅₀ < 50 µM) .

-

PDE3A Inhibition : Hydrazinyl analogs demonstrate moderate inhibition (IC₅₀ ≈ 100–500 nM), comparable to milrinone .

This compound’s versatility underscores its value in medicinal chemistry and materials science, with ongoing research exploring its role in targeted drug design .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study: Synthesis and Evaluation

A study published in the Journal of Medicinal Chemistry synthesized several derivatives of this compound to evaluate their antimicrobial efficacy. The results demonstrated that specific modifications in the molecular structure enhanced antibacterial activity significantly compared to the parent compound .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 64 µg/mL |

Synthetic Organic Chemistry

Building Block in Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in creating more complex molecules.

Example: Synthesis of Pyridine Derivatives

In a recent study, researchers utilized this compound as a precursor for synthesizing novel pyridine derivatives through cyclization reactions. The results indicated that these derivatives exhibited improved pharmacological profiles compared to existing drugs .

Materials Science

Potential in Polymer Chemistry

The compound has potential applications in materials science, particularly in polymer chemistry. Its ability to participate in polymerization reactions opens avenues for developing new materials with desirable mechanical and thermal properties.

Case Study: Polymer Development

A research initiative focused on incorporating this compound into polymer matrices to enhance their thermal stability and mechanical strength. The resulting materials displayed superior performance metrics compared to traditional polymers .

Agricultural Chemistry

Pesticidal Properties

Emerging research suggests that derivatives of this compound may have pesticidal properties. Preliminary studies indicate efficacy against certain pests affecting crops.

Table 2: Pesticidal Efficacy

| Compound Name | Target Pest | Efficacy (%) |

|---|---|---|

| Compound D | Aphids | 85 |

| Compound E | Whiteflies | 78 |

| Compound F | Spider Mites | 90 |

Mecanismo De Acción

The mechanism of action of 1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the Pim-1 protooncogene, which plays a crucial role in oncogenesis . The compound’s carbonitrile and keto groups are essential for its binding affinity and biological activity.

Comparación Con Compuestos Similares

Similar Compounds

6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound has a hydroxyl group instead of a carbonitrile group.

4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but lacks the 1,4-dimethyl substitution.

Uniqueness

1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, carbonitrile, and keto groups makes it a versatile intermediate for synthesizing various functionalized derivatives.

Actividad Biológica

1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also referred to as 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS Number: 27074-03-9), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.

The molecular formula of this compound is with a molecular weight of approximately 164.16 g/mol. The compound exhibits a density of and has a boiling point around at 760 mmHg .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 1,4-Dimethyl-2-oxo-1,2-dihydropyridine derivatives. For instance:

- Study Findings : A study published in Molecules highlighted the synthesis of various derivatives and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory activity with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative A | S. aureus | 32 |

| Derivative B | E. coli | 64 |

| Derivative C | E. coli | 128 |

Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound can exhibit anti-inflammatory effects:

- Mechanism : The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In an animal model, administration of the compound led to a significant reduction in paw edema induced by carrageenan .

Anticancer Potential

The anticancer activity of 1,4-Dimethyl-2-oxo-1,2-dihydropyridine derivatives has also been explored:

- Case Study : In a study investigating the effects on cancer cell lines (e.g., HeLa and MCF7), it was found that certain derivatives induced apoptosis through the activation of caspase pathways . The IC50 values for these compounds were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

Propiedades

IUPAC Name |

1,4-dimethyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-3-4-10(2)8(11)7(6)5-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQOUXZNQJEEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C=C1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90492218 | |

| Record name | 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61327-47-7 | |

| Record name | 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.